molecular formula C19H20N4O B2753164 (1H-indazol-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone CAS No. 946261-95-6

(1H-indazol-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Cat. No.: B2753164
CAS No.: 946261-95-6
M. Wt: 320.396
InChI Key: KPFCPDMOZJKEPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

Piperazine-1-yl-1H-indazole derivatives are significant in medicinal chemistry, with applications in the synthesis of compounds with potential therapeutic effects. The synthesis of novel compounds, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, demonstrates the relevance of these derivatives in drug discovery. These compounds are characterized through spectral analysis and subjected to docking studies to predict their interaction with biological targets, underscoring their potential in medicinal chemistry research (Balaraju, Kalyani, & Laxminarayana, 2019).

Pharmacological Evaluation

Some derivatives of piperazine-1-carbonyl-1H-indazole are evaluated for their pharmacological activities, such as antidepressant and antianxiety effects. A study on a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds revealed their potential antidepressant and antianxiety activities, showcasing the application of these compounds in developing new therapeutic agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Antimicrobial and Antifungal Activities

Research into 1,2,4-triazole and piperazine derivatives has shown that these compounds can exhibit significant antimicrobial and antifungal activities. This includes the synthesis and evaluation of compounds for their ability to inhibit the growth of various microorganisms, offering insights into the development of new antimicrobial and antifungal agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitumor Activities

The design and synthesis of novel 1,2,4-triazole Schiff bases containing piperazine groups have been explored for their potential antitumor activities. Studies demonstrate that these compounds possess inhibitory activity against tumor cells, indicating their application in cancer research and therapy (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Theoretical and Simulation Studies

The reactivity properties and adsorption behavior of triazole derivatives have been investigated through density functional theory (DFT) and molecular dynamics (MD) simulation studies. This research provides valuable insights into the chemical and physical properties of these compounds, facilitating their application in various scientific and industrial processes (Al-Ghulikah, Al-Mutairi, Hassan, Emam, Mary, Armaković, & Armaković, 2021).

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-3-phenylpiperazine, indicates that it is toxic if swallowed and causes severe skin burns and eye damage .

Properties

IUPAC Name

1H-indazol-3-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-14-5-4-6-15(13-14)22-9-11-23(12-10-22)19(24)18-16-7-2-3-8-17(16)20-21-18/h2-8,13H,9-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFCPDMOZJKEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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